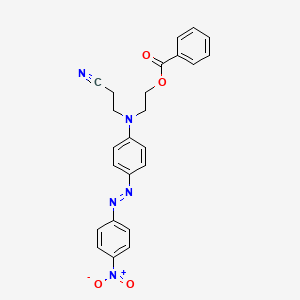
Sulfaclorazole
Übersicht
Beschreibung
Sulfaclorazol: ist ein Sulfonamid-Antibiotikum, das zur Behandlung bakterieller Infektionen eingesetzt wird. Es gehört zur Klasse der Sulfonamide, die das Wachstum von Bakterien hemmen, indem sie die Synthese von Folsäure, einem essentiellen Nährstoff für Bakterien, stören. Sulfaclorazol ist bekannt für seine breite antibakterielle Aktivität und wird in verschiedenen medizinischen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Sulfaclorazol wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst in der Regel die folgenden Schritte:
Nitrierung: Der Ausgangsstoff Chlorbenzol wird nitriert, um Nitrochlorbenzol zu bilden.
Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert, wodurch Aminobenzol entsteht.
Sulfonierung: Das Aminobenzol wird dann sulfoniert, um die Sulfonamidgruppe einzuführen.
Cyclisierung: Das Sulfonamid wird cyclisiert, um das Endprodukt Sulfaclorazol zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von Sulfaclorazol beinhaltet großtechnische chemische Reaktoren und eine präzise Kontrolle der Reaktionsbedingungen. Der Prozess umfasst:
Rohstoffhandling: Sicherstellung der Reinheit und Qualität der Rohstoffe.
Reaktionskontrolle: Aufrechterhaltung optimaler Temperatur-, Druck- und pH-Werte während jeder Reaktionsschritte.
Reinigung: Einsatz von Techniken wie Kristallisation, Filtration und Chromatographie zur Reinigung des Endprodukts.
Qualitätskontrolle: Durchführung strenger Tests, um sicherzustellen, dass das Produkt pharmazeutische Standards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sulfaclorazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulfaclorazol kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Nitrogruppe im Vorläufer kann zu einer Aminogruppe reduziert werden.
Substitution: Das Chloratom in Chlorbenzol kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.
Reduktion: Katalytische Hydrierung oder metallbasierte Reduktionsmittel wie Eisen oder Zink in sauren Bedingungen.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumhydroxid oder Ammoniak.
Hauptprodukte:
Oxidationsprodukte: Sulfoxide und Sulfone.
Reduktionsprodukte: Aminobenzolderivate.
Substitutionsprodukte: Verschiedene substituierte Benzolderivate.
Wissenschaftliche Forschungsanwendungen
Sulfaclorazol hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Sulfonamidchemie und Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine antibakteriellen Eigenschaften und Auswirkungen auf das Wachstum von Bakterienzellen.
Medizin: Wird bei der Entwicklung neuer Antibiotika und der Behandlung bakterieller Infektionen eingesetzt.
Industrie: Wird bei der Synthese anderer pharmazeutischer Verbindungen und als Referenzstandard in der analytischen Chemie eingesetzt.
Wirkmechanismus
Sulfaclorazol übt seine antibakterielle Wirkung aus, indem es das Enzym Dihydropteroatsynthase (DHPS) hemmt. Dieses Enzym ist für die Synthese von Folsäure in Bakterien von entscheidender Bedeutung. Durch die Bindung an die aktive Stelle von DHPS verhindert Sulfaclorazol die Bildung von Dihydrofolsäure, was zu einem Mangel an Folsäure führt und letztendlich das Wachstum von Bakterien hemmt .
Wissenschaftliche Forschungsanwendungen
Sulfaclorazole has numerous scientific research applications, including:
Chemistry: Used as a model compound to study sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial properties and effects on bacterial cell growth.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
Sulfaclorazole exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By binding to the active site of DHPS, this compound prevents the formation of dihydrofolic acid, leading to a deficiency in folic acid and ultimately inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Sulfamethoxazol: Ein weiteres Sulfonamid-Antibiotikum mit einem ähnlichen Wirkmechanismus.
Sulfisoxazol: Wird zur Behandlung von Harnwegsinfektionen eingesetzt und hat eine ähnliche Struktur wie Sulfaclorazol.
Sulfadiazin: Wird häufig in Kombination mit anderen Antibiotika zur Behandlung von Infektionen eingesetzt.
Einzigartigkeit: Sulfaclorazol ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein eigenes Spektrum an antibakterieller Aktivität bietet. Seine Fähigkeit, DHPS effektiv zu hemmen, macht es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.
Eigenschaften
IUPAC Name |
4-amino-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-11-9-16(21(19-11)14-4-2-3-12(17)10-14)20-24(22,23)15-7-5-13(18)6-8-15/h2-10,20H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSHGYFVCVETTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202395 | |
| Record name | Sulfaclorazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-55-7 | |
| Record name | Sulfaclorazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaclorazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaclorazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFACLORAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HX5F227D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)









